![molecular formula C8H12N2O5 B1473254 2,6-Diazaspiro[3.4]octan-7-one oxalate CAS No. 1588440-97-4](/img/structure/B1473254.png)

2,6-Diazaspiro[3.4]octan-7-one oxalate

Vue d'ensemble

Description

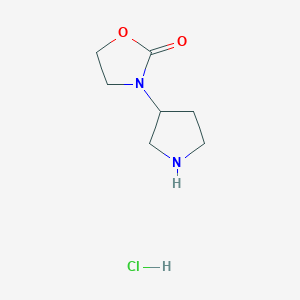

2,6-Diazaspiro[3.4]octan-7-one oxalate is a useful research compound. Its molecular formula is C8H12N2O5 and its molecular weight is 216.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antagoniste du récepteur sigma-1

Le composé a été identifié comme un antagoniste puissant du récepteur sigma-1 (σ1R) . Il a été démontré qu'il améliore significativement l'effet antinociceptif de la morphine et qu'il sauve la tolérance analgésique induite par la morphine . Cela suggère que l'antagonisme du σ1R pourrait être une stratégie prometteuse pour développer de nouveaux analgésiques .

Gestion de la douleur

Les antagonistes du σ1R, y compris le "2,6-Diazaspiro[3.4]octan-7-one oxalate", ont été rapportés comme synergiquement améliorant l'effet analgésique des agonistes du récepteur mu des opioïdes (MOR) sans amplifier les effets indésirables . Cela en fait un candidat potentiel pour la gestion de la douleur .

Agent antituberculeux

Le composé s'est avéré avoir une activité antituberculeuse puissante . Une étude a montré qu'une variante du composé présentait une concentration minimale inhibitrice de 0,016 µg/mL contre Mycobacterium tuberculosis H37Rv . Cela suggère qu'il pourrait être une piste potentielle pour le développement de médicaments antituberculeux .

Synthèse orientée vers la diversité

Le composé a été utilisé comme élément de construction dans la synthèse orientée vers la diversité . Il permet l'exploration de variantes diverses de la périphérie moléculaire, y compris divers substituants azoles .

Inhibiteur de la protéine de capside du virus de l'hépatite B

Le composé a été rapporté comme un inhibiteur potentiel de la protéine de capside du virus de l'hépatite B . Cela suggère son utilisation potentielle dans le traitement de l'hépatite B .

Inhibiteur de l'interaction menine-MLL1

Le composé a été identifié comme un inhibiteur potentiel de l'interaction menine-MLL1 . Cela suggère son utilisation potentielle dans le traitement du cancer .

Modulateur de la signalisation MAP et PI3K

Le composé a été rapporté comme un modulateur potentiel de la signalisation MAP et PI3K . Cela suggère son utilisation potentielle dans le traitement des maladies liées à ces voies de signalisation .

Antagoniste sélectif du récepteur de la dopamine D3

Le composé a été identifié comme un antagoniste potentiel sélectif du récepteur de la dopamine D3 . Cela suggère son utilisation potentielle dans le traitement des maladies liées à la signalisation de la dopamine .

Analyse Biochimique

Biochemical Properties

2,6-Diazaspiro[3.4]octan-7-one oxalate plays a significant role in biochemical reactions, particularly in its interaction with the sigma-1 receptor (σ1R). The sigma-1 receptor is a chaperone protein involved in various cellular processes, including modulation of ion channels and receptors. This compound acts as an antagonist to this receptor, thereby inhibiting its activity. This interaction enhances the antinociceptive effect of mu opioid receptor (MOR) agonists, such as morphine, without amplifying adverse effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, its antagonistic action on the sigma-1 receptor leads to enhanced analgesic effects and the prevention of morphine tolerance. This modulation of cell signaling pathways can result in altered gene expression and changes in cellular metabolism, contributing to its therapeutic potential .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the sigma-1 receptor. By acting as an antagonist, it inhibits the receptor’s activity, which in turn affects downstream signaling pathways. This inhibition can lead to enzyme inhibition or activation and changes in gene expression, ultimately resulting in enhanced analgesic effects and the prevention of opioid tolerance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its efficacy in enhancing analgesic effects and preventing morphine tolerance over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances the analgesic effects of morphine without significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing risks .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s interaction with the sigma-1 receptor plays a pivotal role in its metabolic effects, affecting metabolic flux and metabolite levels. Understanding these pathways is essential for optimizing its therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its efficacy. The compound’s ability to reach target sites within the body is essential for its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Propriétés

IUPAC Name |

2,6-diazaspiro[3.4]octan-7-one;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.C2H2O4/c9-5-1-6(4-8-5)2-7-3-6;3-1(4)2(5)6/h7H,1-4H2,(H,8,9);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWNGIQBMCOERR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NCC12CNC2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1588440-97-4 | |

| Record name | 2,6-Diazaspiro[3.4]octan-7-one, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588440-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride](/img/structure/B1473174.png)